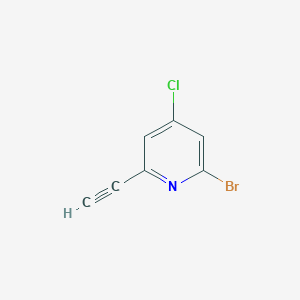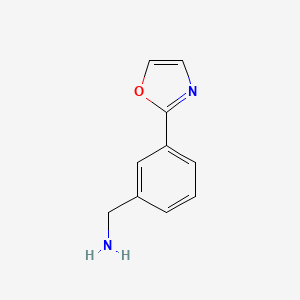
Benzenemethanamine, 3-(2-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-(2-oxazolyl)- typically involves the formation of the oxazole ring followed by its attachment to the benzenemethanamine moiety. One common method involves the condensation of appropriately substituted isonitriles with carbonyl compounds, followed by silylation of the resulting alcohol to afford substituted oxazoles . Another method involves the metal-catalyzed synthesis of oxazoles, which can be achieved through various bond disconnections .
Industrial Production Methods
Industrial production methods for Benzenemethanamine, 3-(2-oxazolyl)- often focus on optimizing yield and purity while minimizing side reactions. One such method involves the use of metal-mediated synthesis, which has been shown to be effective in producing high-purity oxazole derivatives . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and safe for operators .
化学反应分析
Types of Reactions
Benzenemethanamine, 3-(2-oxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, Zn(OTf)2 is often used as a catalyst in the condensation reactions to form oxazoles . Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives are of interest for their potential biological and chemical properties .
科学研究应用
Benzenemethanamine, 3-(2-oxazolyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Benzenemethanamine, 3-(2-oxazolyl)- involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific derivative and its functional groups .
相似化合物的比较
Benzenemethanamine, 3-(2-oxazolyl)- can be compared with other similar compounds, such as:
Oxazole: A simpler compound with a similar oxazole ring structure.
Benzoxazole: Contains both a benzene and an oxazole ring, similar to Benzenemethanamine, 3-(2-oxazolyl)-.
Oxazoline: Another five-membered heterocyclic compound with one nitrogen and one oxygen atom.
The uniqueness of Benzenemethanamine, 3-(2-oxazolyl)- lies in its specific combination of the oxazole and benzene rings, which imparts unique chemical and biological properties .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
[3-(1,3-oxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7,11H2 |
InChI 键 |
DNICQJDLNHBNCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


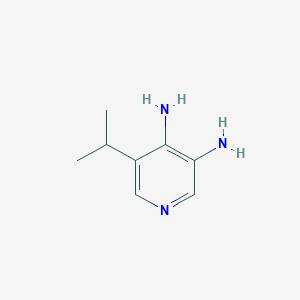
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)



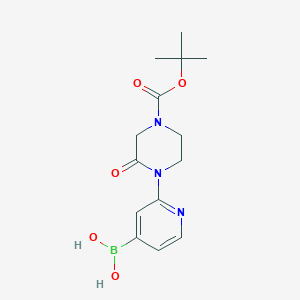

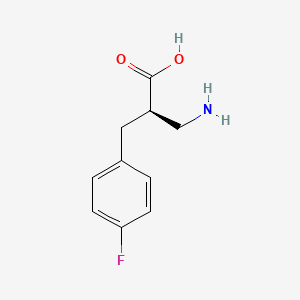
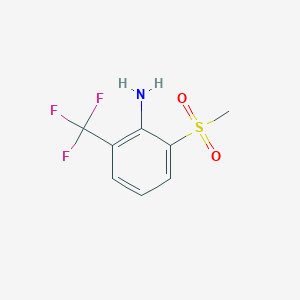
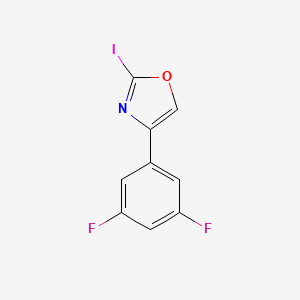

![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
